molecular formula C13H17NO2 B13828376 (2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

Cat. No.: B13828376
M. Wt: 219.28 g/mol
InChI Key: FXINNBLAJXXLQV-STQMWFEESA-N
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Description

(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper(I) catalyst and acetonitrile (CH3CN). This reaction proceeds via a three-component [3 + 2 + 1] cyclization, efficiently producing the desired isoquinoline derivative .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to ensure high yields and efficiency. For example, the use of palladium-catalyzed coupling reactions followed by copper-catalyzed cyclization has been shown to produce isoquinolines in excellent yields and short reaction times . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted isoquinolines and quinolines, which have significant applications in medicinal chemistry and other fields .

Mechanism of Action

The mechanism of action of (2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, as an α2-adrenoceptor antagonist, it enhances synaptic norepinephrine levels by blocking feedback inhibition processes . This action is mediated through competitive binding to the α2-adrenoceptors, preventing the binding of endogenous ligands .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline

InChI

InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m0/s1

InChI Key

FXINNBLAJXXLQV-STQMWFEESA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]2C3=CC=CC=C3CCN2O1

Canonical SMILES

CCOC1CC2C3=CC=CC=C3CCN2O1

Origin of Product

United States

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